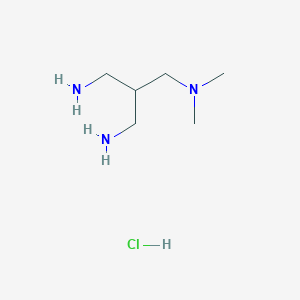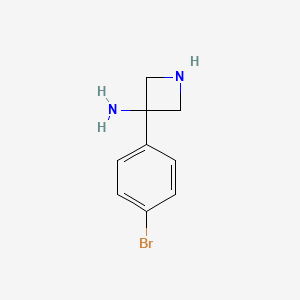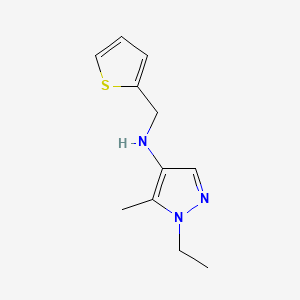![molecular formula C16H11FO3 B11729671 (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)
(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-フルオロジベンゾ[b,e]オキセピン-11(6H)-イリデン)酢酸は、ジベンゾオキセピン誘導体のクラスに属する合成有機化合物です。この化合物は、ジベンゾオキセピン部分にフッ素原子と酢酸官能基が存在することを特徴としています。
準備方法
合成経路と反応条件
(E)-2-(3-フルオロジベンゾ[b,e]オキセピン-11(6H)-イリデン)酢酸の合成は、一般的に市販の出発物質から始まり、複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。
ジベンゾオキセピンコアの形成: ジベンゾオキセピンコアは、適切な前駆体を含む環化反応によって合成できます。
フッ素原子の導入: フッ素原子は、通常、N-フルオロベンゼンスルホンイミド(NFSI)またはSelectfluorなどの試薬を使用して、フッ素化反応によって導入されます。
イリデン基の形成: イリデン基は、適切なアルデヒドまたはケトンとの縮合反応によって導入されます。
酢酸基の導入:
工業的生産方法
(E)-2-(3-フルオロジベンゾ[b,e]オキセピン-11(6H)-イリデン)酢酸の工業的生産には、収率と純度を高めるために上記の合成経路の最適化が必要となる場合があります。これには、連続フロー反応器、高度な精製技術、スケーラビリティと費用対効果を確保するためのプロセス最適化の使用が含まれる場合があります。
化学反応の分析
反応の種類
(E)-2-(3-フルオロジベンゾ[b,e]オキセピン-11(6H)-イリデン)酢酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、特にフッ素原子で、アミンまたはチオールなどの求核剤を使用して置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基の存在下のアミンなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアルカンの生成。
置換: 置換されたジベンゾオキセピン誘導体の生成。
科学研究における用途
(E)-2-(3-フルオロジベンゾ[b,e]オキセピン-11(6H)-イリデン)酢酸は、さまざまな科学研究用途について調査されています。具体的には、次のとおりです。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されています。
生物学: 酵素相互作用やタンパク質結合を研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療的特性について調査されています。
産業: 高度な材料の開発や特殊化学品の合成のための前駆体として利用されています。
科学的研究の応用
2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
(E)-2-(3-フルオロジベンゾ[b,e]オキセピン-11(6H)-イリデン)酢酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、次の経路を通じてその効果を発揮する可能性があります。
酵素阻害: 酵素の活性部位に結合し、それらの活性を阻害する。
受容体調節: 細胞表面受容体と相互作用して、シグナル伝達経路を調節する。
DNAインターカレーション: DNA塩基対間に挿入され、遺伝子発現と複製に影響を与える可能性がある。
類似化合物との比較
Similar Compounds
- 5-methoxy-9-oxatricyclo[9.4.0.0 pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- 5-{[(2E)-6,12-difluoro-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]methyl}-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- {3-[(2E)-14-fluoro-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-3,5,7,12,14-pentaen-2-ylidene]propyl}dimethylamine
Uniqueness
Compared to these similar compounds, 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C16H11FO3 |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
(2E)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetic acid |
InChI |
InChI=1S/C16H11FO3/c17-11-5-6-13-14(8-16(18)19)12-4-2-1-3-10(12)9-20-15(13)7-11/h1-8H,9H2,(H,18,19)/b14-8+ |
InChIキー |
VQIJNSMXUXHPOC-RIYZIHGNSA-N |
異性体SMILES |
C1C2=CC=CC=C2/C(=C\C(=O)O)/C3=C(O1)C=C(C=C3)F |
正規SMILES |
C1C2=CC=CC=C2C(=CC(=O)O)C3=C(O1)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729588.png)


![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)


![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729617.png)



![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
